molecular formula C5H3BrFNO2S B2458657 3-Bromopyridine-4-sulfonyl fluoride CAS No. 2229049-79-8

3-Bromopyridine-4-sulfonyl fluoride

Cat. No.: B2458657
CAS No.: 2229049-79-8
M. Wt: 240.05
InChI Key: HASYIRVLOUAZOM-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol It is a brominated pyridine derivative with a sulfonyl fluoride group attached to the fourth position of the pyridine ring

Safety and Hazards

3-Bromopyridine-4-sulfonyl fluoride is classified as a dangerous substance. It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The use of sulfonyl fluorides, including 3-Bromopyridine-4-sulfonyl fluoride, in the development of new synthetic methods is a promising area of research . Their balance of reactivity and stability makes them attractive for various applications, particularly their resistance to hydrolysis under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromopyridine with sulfonyl fluoride reagents under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Bromopyridine-4-sulfonyl fluoride may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromopyridine-4-sulfonyl fluoride include other brominated pyridine derivatives and sulfonyl fluoride-containing compounds, such as:

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-bromopyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYIRVLOUAZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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